molecular formula C17H18O2 B404154 4-(1-Methylethyl)phenyl 3-methylbenzoate

4-(1-Methylethyl)phenyl 3-methylbenzoate

Cat. No.: B404154
M. Wt: 254.32g/mol
InChI Key: AWYMMPOIANWWOU-UHFFFAOYSA-N
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Description

4-(1-Methylethyl)phenyl 3-methylbenzoate is a benzoate ester featuring a 3-methyl-substituted benzoyl group and a 4-isopropylphenyl ester moiety. Its molecular formula is C₁₇H₁₈O₂, with a molecular weight of 254.32 g/mol. Structurally, the compound combines steric bulk from the isopropyl group at the para position of the phenyl ring with the electron-donating methyl group at the meta position of the benzoate backbone.

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32g/mol

IUPAC Name

(4-propan-2-ylphenyl) 3-methylbenzoate

InChI

InChI=1S/C17H18O2/c1-12(2)14-7-9-16(10-8-14)19-17(18)15-6-4-5-13(3)11-15/h4-12H,1-3H3

InChI Key

AWYMMPOIANWWOU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C(C)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key distinguishing features are its 3-methylbenzoate core and 4-isopropylphenyl ester group. Comparisons with structurally related esters highlight the impact of substituent position and type:

Table 1: Structural Comparison of Benzoate Esters
Compound Name Benzoate Substituent Ester Group Molecular Weight (g/mol) Applications/Notes Reference
4-(1-Methylethyl)phenyl 3-methylbenzoate 3-methyl 4-isopropylphenyl 254.32 Potential agrochemical use -
Bromopropylate α-(4-Br-phenyl) 1-methylethyl (isopropyl) 428.09 Acaricide (pesticide)
Methyl 4-tert-butylbenzoate 4-tert-butyl Methyl 206.28 Industrial solvent
Phenyl 3,4-diaminobenzoate 3,4-diamino Phenyl 228.25 Research chemical

Key Observations :

  • Electron Effects : The 3-methyl group on the benzoate ring is electron-donating, which may stabilize the ester bond compared to electron-withdrawing groups (e.g., bromine in bromopropylate) .

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Solubility: Phenyl esters (e.g., phenyl 3,4-diaminobenzoate) typically exhibit lower water solubility than alkyl esters (e.g., methyl 4-tert-butylbenzoate) due to aromatic hydrophobicity .
  • Melting Point : Bulky substituents like isopropyl may increase melting points compared to linear alkyl chains, as seen in bromopropylate (mp: ~45–50°C) .

Analytical and Theoretical Insights

  • Impurity Profiling : emphasizes rigorous impurity control in pharmaceuticals, suggesting that analogous quality assessments would apply to the target compound during synthesis .
  • Computational Studies : employed DFT methods (B3LYP/6-31G(d,p)) to analyze triazolone derivatives. Similar approaches could predict the target’s electronic properties (e.g., HOMO-LUMO gap) and reactivity relative to analogs .

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